molecular formula C19H14Cl2N2O2S B283969 1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one

1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one

Katalognummer: B283969
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: MFHMAQWYCKGKNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a pyrano[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to induce cyclization, forming the desired pyrano[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Wissenschaftliche Forschungsanwendungen

1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C19H14Cl2N2O2S

Molekulargewicht

405.3 g/mol

IUPAC-Name

1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H14Cl2N2O2S/c20-12-3-7-14(8-4-12)22-17(24)16-2-1-11-25-18(16)23(19(22)26)15-9-5-13(21)6-10-15/h3-10H,1-2,11H2

InChI-Schlüssel

MFHMAQWYCKGKNT-UHFFFAOYSA-N

SMILES

C1CC2=C(N(C(=S)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC1

Kanonische SMILES

C1CC2=C(N(C(=S)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.